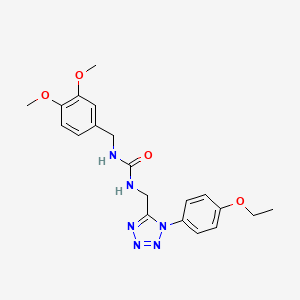
Di(4-carboxymethyl)benzyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(4-carboxymethyl)benzyl ether is a chemical compound with the molecular formula C18H18O5 and a molecular weight of 314.33 . It is an ether derivative, which means it contains an oxygen atom bonded to two alkyl or aryl groups .
Synthesis Analysis
The synthesis of ethers like Di(4-carboxymethyl)benzyl ether can be achieved through various methods. One common method is the Williamson Ether Synthesis, which involves the reaction of an alkoxide ion with an alkyl halide . Another method involves the use of benzyl trichloroacetimidate, which allows for protection under acidic conditions .Molecular Structure Analysis
The molecular structure of Di(4-carboxymethyl)benzyl ether consists of 18 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . The structure is based on an ether backbone, with additional carboxymethyl groups attached to the benzyl components .Physical And Chemical Properties Analysis
Di(4-carboxymethyl)benzyl ether has a predicted boiling point of 521.8±45.0 °C and a predicted density of 1.287±0.06 g/cm3 . Its pKa value is predicted to be 4.00±0.10 .Scientific Research Applications
- Details : Cellulose ethers are essential in various industries due to their non-toxicity, water solubility, and versatility. They serve as solution thickeners, protective colloids, flow-control agents, and more .
- Details : Hydrogels are water-swollen networks with applications in drug delivery, tissue engineering, and wound healing. DCMBE cross-links with other compounds to form hydrogels with tunable properties .
Cellulose Ether Modification
Hydrogels and Biomaterials
Safety and Hazards
properties
IUPAC Name |
2-[4-[[4-(carboxymethyl)phenyl]methoxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c19-17(20)9-13-1-5-15(6-2-13)11-23-12-16-7-3-14(4-8-16)10-18(21)22/h1-8H,9-12H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTBGKWWMRINLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)COCC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2837110.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2837117.png)
![N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837118.png)
![2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride](/img/structure/B2837120.png)
![Methyl 4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2837122.png)

![Thieno[3,2-b]thiophen-2-ylmethanol](/img/structure/B2837124.png)

![2-(4-chlorophenyl)-5-methyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2837126.png)
